molecular formula C7H10N+ B12510352 N-methylidynecyclohex-1-en-1-aminium

N-methylidynecyclohex-1-en-1-aminium

Cat. No.: B12510352
M. Wt: 108.16 g/mol
InChI Key: YPOVSHNCAJFBAR-UHFFFAOYSA-N
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Description

N-methylidynecyclohex-1-en-1-aminium: is a chemical compound characterized by its unique structure, which includes a cyclohexene ring with a methylidyne group and an aminium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylidynecyclohex-1-en-1-aminium typically involves the reaction of cyclohexene with a methylidyne source under specific conditions. One common method includes the use of a methylidyne donor such as diazomethane in the presence of a catalyst like rhodium or copper. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps for purification and isolation of the compound, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-methylidynecyclohex-1-en-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclohexane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminium group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH₃)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclohexane derivatives

    Substitution: Halogenated or alkoxylated cyclohexene derivatives

Scientific Research Applications

Chemistry: N-methylidynecyclohex-1-en-1-aminium is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aminium ions. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methylidynecyclohex-1-en-1-aminium involves its interaction with molecular targets through its aminium ion. The compound can form ionic bonds with negatively charged sites on enzymes or receptors, influencing their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.

Comparison with Similar Compounds

    N,N-Dimethyl-1-cyclohexen-1-amine: This compound shares a similar cyclohexene structure but differs in the substitution pattern on the nitrogen atom.

    1-Methylnicotinamide: Although structurally different, this compound also contains a methyl group and an aminium ion, making it a point of comparison in terms of reactivity and applications.

Uniqueness: N-methylidynecyclohex-1-en-1-aminium is unique due to its specific combination of a cyclohexene ring with a methylidyne group and an aminium ion. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.

Properties

Molecular Formula

C7H10N+

Molecular Weight

108.16 g/mol

IUPAC Name

cyclohexen-1-yl(methylidyne)azanium

InChI

InChI=1S/C7H10N/c1-8-7-5-3-2-4-6-7/h1,5H,2-4,6H2/q+1

InChI Key

YPOVSHNCAJFBAR-UHFFFAOYSA-N

Canonical SMILES

C#[N+]C1=CCCCC1

Origin of Product

United States

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